Potent TAK1 Kinase Inhibition as a Key Differentiation Factor
A specific diphenylmethanesulfonamide derivative demonstrates potent inhibition of human Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) with an IC50 of 37 nM [1]. In contrast, many sulfonamide analogs, such as simpler N-phenylmethanesulfonamides, are primarily characterized by their antibacterial activity via dihydropteroate synthase inhibition, with no reported nanomolar TAK1 activity . This nanomolar potency against a specific kinase target is a key differentiator.
| Evidence Dimension | TAK1 Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | N-phenylmethanesulfonamide (No reported TAK1 inhibition, antibacterial target profile) |
| Quantified Difference | Potency difference of >100-fold vs. common sulfonamide antibacterial activity |
| Conditions | In vitro enzyme assay using N-terminal His-tagged human TAK1 (1-303 aa)/human TAB1 (437-504 aa) expressed in a baculovirus system |
Why This Matters
This data guides selection for projects focused on kinase signaling pathways, particularly inflammation and cancer, where TAK1 is a critical node.
- [1] BindingDB. (2023). BDBM50529793 (CHEMBL4586372) Affinity Data: IC50=37 nM against human TAK1. Retrieved from BindingDB. View Source
